Cyprodime hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

2387505-50-0 |

|---|---|

Formule moléculaire |

C22H30ClNO3 |

Poids moléculaire |

391.9 g/mol |

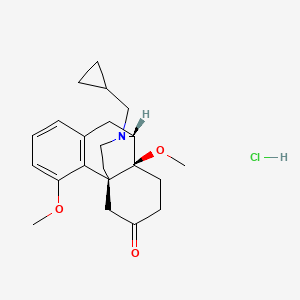

Nom IUPAC |

(1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one;hydrochloride |

InChI |

InChI=1S/C22H29NO3.ClH/c1-25-18-5-3-4-16-12-19-22(26-2)9-8-17(24)13-21(22,20(16)18)10-11-23(19)14-15-6-7-15;/h3-5,15,19H,6-14H2,1-2H3;1H/t19-,21-,22-;/m1./s1 |

Clé InChI |

MMOBYZBXXHEAAX-NCBCLDNOSA-N |

SMILES isomérique |

COC1=CC=CC2=C1[C@]34CCN([C@H](C2)[C@@]3(CCC(=O)C4)OC)CC5CC5.Cl |

SMILES canonique |

COC1=CC=CC2=C1C34CCN(C(C2)C3(CCC(=O)C4)OC)CC5CC5.Cl |

Origine du produit |

United States |

Foundational & Exploratory

Cyprodime Hydrochloride: A Technical Guide to a Selective μ-Opioid Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyprodime (B53547) hydrochloride is a potent and highly selective antagonist of the μ-opioid receptor (MOR). Its selectivity makes it an invaluable tool in pharmacological research for isolating and characterizing the roles of the μ-opioid system, distinct from the δ- and κ-opioid systems. This technical guide provides an in-depth overview of cyprodime hydrochloride, including its mechanism of action, binding affinity, relevant signaling pathways, and detailed experimental protocols for its characterization.

Introduction

Opioid receptors, primarily classified into μ (mu), δ (delta), and κ (kappa) subtypes, are the principal targets for both endogenous opioid peptides and exogenous opioid analgesics. The μ-opioid receptor is of particular interest as it mediates the analgesic effects of most clinically used opioids, but also their undesirable side effects such as respiratory depression, euphoria, and physical dependence. The development of selective antagonists for each receptor subtype is crucial for elucidating their distinct physiological and pathological roles. Cyprodime, chemically N-cyclopropylmethyl-4,14-dimethoxy-morphinan-6-one, has emerged as a highly selective non-peptide μ-opioid receptor antagonist.[1] This guide details its pharmacological profile and the methodologies used for its evaluation.

Mechanism of Action

This compound acts as a competitive antagonist at the μ-opioid receptor. This means that it binds to the same site on the receptor as endogenous and exogenous agonists but does not activate the receptor. By occupying the binding site, cyprodime prevents agonists from binding and initiating the downstream signaling cascades. This competitive antagonism can be overcome by increasing the concentration of the agonist.

The μ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gi/o protein. This initiates a signaling cascade that includes:

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of ion channels:

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.

-

Inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

-

By blocking agonist binding, cyprodime prevents these signaling events from occurring, thereby antagonizing the effects of μ-opioid agonists.

Below is a diagram illustrating the mechanism of action of cyprodime at the μ-opioid receptor.

Caption: Mechanism of Cyprodime as a μ-Opioid Receptor Antagonist.

Quantitative Data: Binding Affinity and Potency

The selectivity of cyprodime for the μ-opioid receptor is quantified by its binding affinity (Ki) for the different opioid receptor subtypes. A lower Ki value indicates a higher binding affinity. The pA2 value is another measure of antagonist potency, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

Table 1: Comparative Binding Affinities (Ki, nM) of Cyprodime and Other Opioid Ligands

| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Selectivity (δ/μ) | Selectivity (κ/μ) | Reference(s) |

| Cyprodime | 5.4 | 244.6 | 2187 | 45.3 | 405 | [2] |

| Naloxone (B1662785) | 1.1 - 5.9 | 16 - 95 | 3.9 - 16 | ~15-16 | ~3.5-2.7 | [3][4] |

| DAMGO | 1.2 - 2.3 | >1000 | >1000 | >435 | >435 | [5][6] |

| DPDPE | >1000 | 1.0 - 5.0 | >1000 | <0.005 | <0.005 | [2][7] |

| U-69,593 | >1000 | >1000 | 0.2 - 3.0 | >333 | <0.003 | [8] |

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue preparation.

Experimental Protocols

The characterization of this compound's antagonist properties involves several key in vitro and ex vivo assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Caption: Workflow for a Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., from rats) in a suitable buffer and centrifuge to isolate the cell membranes containing the opioid receptors.

-

Incubation: Incubate the prepared membranes with a constant concentration of a radiolabeled ligand specific for the μ-opioid receptor (e.g., [³H]DAMGO) and varying concentrations of this compound.

-

Filtration: After incubation, rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of cyprodime. From this competition curve, the IC50 (the concentration of cyprodime that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist. Antagonists are characterized by their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Caption: Workflow for a [³⁵S]GTPγS Binding Assay.

Methodology:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Incubation: Incubate the membranes in the presence of a μ-opioid agonist (e.g., DAMGO), varying concentrations of this compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Filtration and Scintillation Counting: Similar to the radioligand binding assay.

-

Data Analysis: The amount of bound [³⁵S]GTPγS is a measure of G-protein activation. The ability of cyprodime to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding is used to determine its antagonist potency (e.g., by calculating a pA2 value).

Electrically Stimulated Guinea Pig Ileum (GPI) Assay

This is a classic ex vivo functional assay for opioids. The guinea pig ileum contains a rich network of neurons with opioid receptors that modulate the release of acetylcholine (B1216132), thereby affecting smooth muscle contraction.

Methodology:

-

Tissue Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution, maintained at 37°C and bubbled with carbogen (B8564812) (95% O₂, 5% CO₂).

-

Electrical Stimulation: The tissue is subjected to electrical field stimulation, which causes the release of acetylcholine and subsequent muscle contraction.

-

Agonist Application: A μ-opioid agonist is added to the bath, which inhibits acetylcholine release and reduces the electrically induced contractions.

-

Antagonist Application: this compound is then added in the presence of the agonist. As a competitive antagonist, cyprodime will reverse the inhibitory effect of the agonist in a concentration-dependent manner.

-

Data Analysis: The concentration of cyprodime required to produce a certain degree of reversal of the agonist effect is used to calculate its potency, often expressed as a pA2 value.

Signaling Pathways

As a μ-opioid receptor antagonist, cyprodime blocks the initiation of several downstream signaling pathways that are normally activated by agonists.

G-Protein Signaling Pathway

The canonical pathway involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity.

Caption: Blockade of G-Protein Signaling by Cyprodime.

β-Arrestin Signaling Pathway

In addition to G-protein signaling, agonist binding to the μ-opioid receptor can also lead to the recruitment of β-arrestins. This pathway is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling. As an antagonist, cyprodime also prevents the recruitment of β-arrestin by agonists.

Conclusion

This compound is a well-characterized and highly selective μ-opioid receptor antagonist. Its high affinity for the μ-receptor, coupled with its significantly lower affinity for the δ- and κ-receptors, makes it an indispensable research tool. The experimental protocols detailed in this guide provide a framework for the continued investigation and application of cyprodime in elucidating the complex roles of the μ-opioid system in health and disease.

References

- 1. Mu-opioid receptor specific antagonist cyprodime: characterization by in vitro radioligand and [35S]GTPgammaS binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thermodynamic parameters for [D-Pen2,5]enkephalin at delta-opioid receptors in the mouse isolated vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Higher naloxone dosing in a quantitative systems pharmacology model that predicts naloxone-fentanyl competition at the opioid mu receptor level - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DAMGO | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [3H]U-69593 a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyprodime Hydrochloride: A Comprehensive Technical Guide on its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyprodime hydrochloride is a potent and selective μ-opioid receptor antagonist that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the context of opioid-related research and conditions. This technical guide provides an in-depth overview of the synthesis, chemical properties, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and characterization are presented, along with a summary of its key chemical and pharmacological data in structured tables. Furthermore, this guide includes visualizations of the synthetic pathway and its mechanism of action to facilitate a comprehensive understanding of this important research compound.

Chemical Properties

This compound is the hydrochloride salt of Cyprodime, a morphinan (B1239233) derivative. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (-)-N-(Cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one hydrochloride | [1][2] |

| Molecular Formula | C₂₂H₂₉NO₃·HCl | [1] |

| Molecular Weight | 391.93 g/mol | [1] |

| CAS Number | 2387505-50-0 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble to 100 mM in DMSO and ethanol | [1] |

| Purity | ≥98% | [1] |

| Storage | Desiccate at +4°C | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with a readily available morphinan precursor. A common synthetic route involves the N-demethylation of a suitable starting material, followed by N-alkylation to introduce the cyclopropylmethyl group.

Experimental Protocol: Synthesis

Step 1: N-Demethylation of 4,14-dimethoxy-N-methylmorphinan-6-one

A common method for N-demethylation of morphinans involves the use of cyanogen (B1215507) bromide (von Braun reaction) or chloroformates followed by hydrolysis.

-

Materials: 4,14-dimethoxy-N-methylmorphinan-6-one, cyanogen bromide (or ethyl chloroformate), solvent (e.g., chloroform (B151607) or dichloromethane), and reagents for hydrolysis (e.g., acid or base).

-

Procedure (Illustrative, using a chloroformate):

-

Dissolve 4,14-dimethoxy-N-methylmorphinan-6-one in a suitable anhydrous solvent such as chloroform.

-

Add ethyl chloroformate to the solution and reflux the mixture for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Hydrolyze the resulting carbamate (B1207046) by refluxing with a strong acid (e.g., hydrochloric acid) or base (e.g., potassium hydroxide) to yield the nor-derivative.

-

Purify the product using column chromatography.

-

Step 2: N-Alkylation of the Nor-derivative

The secondary amine (nor-derivative) is then alkylated to introduce the cyclopropylmethyl group.

-

Materials: The purified nor-derivative from Step 1, cyclopropylmethyl bromide, a base (e.g., potassium carbonate or sodium bicarbonate), and a polar aprotic solvent (e.g., dimethylformamide - DMF).

-

Procedure:

-

Dissolve the nor-derivative in DMF.

-

Add potassium carbonate and cyclopropylmethyl bromide to the solution.

-

Heat the reaction mixture at an elevated temperature (e.g., 60-80 °C) and stir for several hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Cyprodime free base.

-

Step 3: Formation of this compound

The final step is the conversion of the free base to its hydrochloride salt to improve its stability and handling.

-

Materials: Cyprodime free base, hydrochloric acid (in a suitable solvent like ether or isopropanol).

-

Procedure:

-

Dissolve the purified Cyprodime free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).

-

Slowly add a solution of hydrochloric acid in ether or isopropanol (B130326) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold ether, and dry under vacuum to yield this compound.

-

Mechanism of Action

This compound functions as a selective antagonist of the μ-opioid receptor. Opioid receptors are G-protein coupled receptors (GPCRs). When an agonist binds to the μ-opioid receptor, it triggers a conformational change that leads to the activation of intracellular signaling pathways, primarily through the inhibition of adenylyl cyclase and the modulation of ion channels. As an antagonist, Cyprodime binds to the μ-opioid receptor but does not elicit a functional response. Instead, it competitively blocks the binding of endogenous and exogenous opioid agonists, thereby inhibiting their effects.

Receptor Binding Affinity

The selectivity of this compound for the μ-opioid receptor is quantified by its binding affinity (Ki) values for the different opioid receptor subtypes. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Reference |

| μ (mu) | 5.4 | [1] |

| δ (delta) | 244.6 | [1] |

| κ (kappa) | 2187 | [1] |

As the data indicates, Cyprodime has a significantly higher affinity for the μ-opioid receptor compared to the δ and κ subtypes, making it a valuable tool for selectively studying μ-opioid receptor function.

Characterization and Quality Control

To ensure the identity and purity of synthesized this compound, a combination of analytical techniques should be employed.

Experimental Protocols: Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Determination:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid or another suitable buffer).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 280 nm).

-

Procedure:

-

Prepare a standard solution of this compound of known concentration.

-

Dissolve the synthesized sample in the mobile phase.

-

Inject both the standard and sample solutions into the HPLC system.

-

Compare the retention time of the major peak in the sample chromatogram with that of the standard.

-

Calculate the purity of the sample based on the peak area percentage.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

-

¹H NMR and ¹³C NMR: Spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the structure of this compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation:

-

Technique: Electrospray ionization (ESI) mass spectrometry is commonly used.

-

Procedure:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

-

Infuse the solution into the mass spectrometer.

-

The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of the Cyprodime free base ([M+H]⁺).

-

Conclusion

This compound is a valuable pharmacological tool for researchers in the field of opioid signaling and drug development. Its high selectivity for the μ-opioid receptor allows for the specific investigation of this receptor's role in various physiological and pathological processes. The synthetic route, while requiring careful execution of standard organic chemistry techniques, is accessible. Proper characterization using modern analytical methods is crucial to ensure the quality and reliability of the compound for research purposes. This guide provides a foundational understanding of the synthesis and chemical properties of this compound to support its application in scientific research.

References

In Vitro Characterization of Cyprodime Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyprodime hydrochloride is a potent and selective antagonist of the μ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family. Its selectivity makes it a valuable pharmacological tool for investigating the physiological and pathological roles of the μ-opioid system, distinct from the δ- and κ-opioid receptors. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its receptor binding affinity, functional antagonism, and its impact on downstream signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols and data presentation to facilitate further investigation and application of this important compound.

Introduction

Opioid receptors, primarily the μ (mu), δ (delta), and κ (kappa) subtypes, are the principal targets for both endogenous opioid peptides and exogenous opioid analgesics. The μ-opioid receptor, in particular, is central to the analgesic effects of many clinically used opioids, but also mediates their undesirable side effects, such as respiratory depression, euphoria, and dependence. Selective antagonists for the μ-opioid receptor are therefore critical for elucidating its specific functions and for the development of novel therapeutics.

Cyprodime, or (-)-N-(Cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one, is a selective μ-opioid receptor antagonist.[1] This guide will detail the in vitro methodologies used to characterize the pharmacological profile of its hydrochloride salt.

Receptor Binding Affinity

The binding affinity of this compound to the μ, δ, and κ opioid receptors is a key determinant of its selectivity. This is typically quantified using competitive radioligand binding assays.

Data Presentation: Receptor Binding Affinity of Cyprodime

| Receptor Subtype | Radioligand | Test Compound | Kᵢ (nM) | Reference |

| μ (mu) | [³H]-DAMGO | Cyprodime | 5.4 | [2] |

| δ (delta) | [³H]-DPDPE | Cyprodime | 244.6 | [2] |

| κ (kappa) | [³H]-U69,593 | Cyprodime | 2187 | [2] |

Kᵢ (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) is a selective μ-opioid receptor agonist. [³H]-DPDPE ([D-Pen², D-Pen⁵]enkephalin) is a selective δ-opioid receptor agonist. [³H]-U69,593 is a selective κ-opioid receptor agonist.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity of this compound for the μ, δ, and κ opioid receptors.

2.1. Materials:

-

Membrane Preparations: Crude membrane fractions from rat brain tissue or from cell lines (e.g., HEK293, CHO) stably expressing the human or rodent μ, δ, or κ opioid receptor.

-

Radioligands:

-

For μ-opioid receptor: [³H]-DAMGO

-

For δ-opioid receptor: [³H]-DPDPE

-

For κ-opioid receptor: [³H]-U69,593

-

-

Unlabeled Ligands:

-

This compound (test compound)

-

Naloxone (for non-specific binding determination at μ-receptors)

-

Naltrindole (for non-specific binding determination at δ-receptors)

-

Nor-Binaltorphimine (for non-specific binding determination at κ-receptors)

-

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail

-

96-well Filter Plates and Vacuum Manifold

-

Scintillation Counter

2.2. Membrane Preparation:

-

Homogenize brain tissue or cultured cells in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation step.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

Store membrane aliquots at -80°C until use.

2.3. Assay Procedure:

-

In a 96-well plate, combine the following in order:

-

Assay buffer.

-

Serial dilutions of this compound or unlabeled competitor for non-specific binding.

-

Radioligand at a concentration near its Kd value.

-

Membrane preparation (typically 10-20 µg of protein per well).

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

2.4. Data Analysis:

-

Subtract the non-specific binding (counts in the presence of a high concentration of unlabeled competitor) from all other values to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of Cyprodime that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism

Functional assays are essential to confirm that this compound acts as an antagonist, inhibiting the signaling cascade initiated by an agonist binding to the μ-opioid receptor. Key functional assays include the [³⁵S]GTPγS binding assay and the adenylyl cyclase (cAMP) inhibition assay.

[³⁵S]GTPγS Binding Assay

This assay measures the first step in G-protein activation following receptor stimulation. Agonist binding to a Gᵢ/ₒ-coupled receptor like the μ-opioid receptor facilitates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.

Data Presentation: Effect of Cyprodime on Morphine-Stimulated [³⁵S]GTPγS Binding

| Agonist | Antagonist | Effect on Agonist EC₅₀ | Reference |

| Morphine | 10 µM Cyprodime | ~500-fold increase | [2] |

EC₅₀ (Half-maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal response.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

3.1.1. Materials:

-

Membrane preparations expressing the μ-opioid receptor.

-

[³⁵S]GTPγS (specific activity >1000 Ci/mmol).

-

Guanosine 5'-diphosphate (GDP).

-

μ-opioid receptor agonist (e.g., DAMGO, morphine).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

-

Unlabeled GTPγS (for non-specific binding).

-

Scintillation Cocktail, 96-well Filter Plates, Vacuum Manifold, Scintillation Counter.

3.1.2. Assay Procedure:

-

In a 96-well plate, add the following in order:

-

Assay buffer or unlabeled GTPγS (for non-specific binding).

-

μ-opioid receptor agonist at a fixed concentration (e.g., its EC₈₀).

-

Serial dilutions of this compound.

-

Membrane suspension (typically 10-20 µg of protein per well).

-

GDP (final concentration 10-100 µM).

-

-

Pre-incubate the plate at 30°C for 15 minutes.

-

Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration through the filter plate.

-

Wash the filters with ice-cold assay buffer.

-

Dry the filter plate, add scintillation cocktail, and count the radioactivity.

3.1.3. Data Analysis:

-

Subtract non-specific binding from all other values.

-

Plot the specific [³⁵S]GTPγS binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ of Cyprodime.

-

A Schild analysis can be performed by generating agonist dose-response curves in the presence of increasing concentrations of Cyprodime to determine the pA₂ value, a measure of antagonist potency.

Adenylyl Cyclase (cAMP) Inhibition Assay

Activation of the Gᵢ/ₒ-coupled μ-opioid receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist like Cyprodime will prevent this agonist-induced decrease.

Experimental Protocol: cAMP Inhibition Assay

3.2.1. Materials:

-

Whole cells stably expressing the μ-opioid receptor (e.g., HEK293-MOR, CHO-MOR).

-

μ-opioid receptor agonist (e.g., DAMGO).

-

This compound.

-

Forskolin (an adenylyl cyclase activator).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA).

3.2.2. Assay Procedure:

-

Seed cells in a 96-well plate and grow to near confluency.

-

On the day of the assay, replace the culture medium with assay buffer containing a PDE inhibitor.

-

Add serial dilutions of this compound to the wells and pre-incubate (e.g., 15-30 minutes at 37°C).

-

Add a fixed concentration of the μ-opioid agonist (e.g., EC₈₀).

-

Stimulate adenylyl cyclase by adding a fixed concentration of forskolin.

-

Incubate for a defined period (e.g., 10-15 minutes at 37°C).

-

Lyse the cells and measure the intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.

3.2.3. Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ of Cyprodime.

Signaling Pathways

This compound, as a μ-opioid receptor antagonist, blocks the initiation of the downstream signaling cascades normally triggered by agonist binding.

G-Protein Signaling Pathway

The canonical signaling pathway for the μ-opioid receptor involves coupling to inhibitory G-proteins (Gᵢ/ₒ). Agonist binding promotes the dissociation of the Gα and Gβγ subunits. The Gαᵢ/ₒ subunit inhibits adenylyl cyclase, leading to decreased cAMP levels. The Gβγ subunit can modulate various ion channels, including activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs). Cyprodime blocks these agonist-induced events.

β-Arrestin Recruitment

In addition to G-protein signaling, agonist binding to the μ-opioid receptor can also lead to the recruitment of β-arrestin proteins. This process is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling pathways. As an antagonist, Cyprodime would be expected to prevent agonist-induced β-arrestin recruitment.

Experimental Protocol: β-Arrestin Recruitment Assay

A common method to measure β-arrestin recruitment is through enzyme fragment complementation assays (e.g., PathHunter®).

4.2.1. Materials:

-

Cell line co-expressing the μ-opioid receptor fused to a small enzyme fragment and β-arrestin fused to a larger, complementary enzyme fragment.

-

μ-opioid receptor agonist.

-

This compound.

-

Substrate for the complemented enzyme that produces a detectable signal (e.g., chemiluminescence).

4.2.2. Assay Procedure:

-

Seed the engineered cells in a 96-well plate.

-

Add serial dilutions of this compound and pre-incubate.

-

Add a fixed concentration of the μ-opioid agonist.

-

Incubate to allow for β-arrestin recruitment (e.g., 90 minutes at 37°C).

-

Add the detection reagents containing the enzyme substrate.

-

Measure the signal (e.g., chemiluminescence) using a plate reader.

4.2.3. Data Analysis:

-

Plot the signal intensity against the logarithm of the this compound concentration.

-

Fit the data to determine the IC₅₀ of Cyprodime for inhibiting agonist-induced β-arrestin recruitment.

Conclusion

The in vitro characterization of this compound consistently demonstrates its high affinity and selectivity for the μ-opioid receptor. Through competitive radioligand binding assays, its Kᵢ value at the μ-receptor is shown to be significantly lower than at the δ- and κ-receptors. Functional assays, such as [³⁵S]GTPγS binding and cAMP inhibition, confirm its role as a potent antagonist, effectively blocking agonist-induced G-protein activation and downstream signaling. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation of Cyprodime and other μ-opioid receptor modulators. A thorough understanding of the in vitro pharmacology of such compounds is fundamental for their application in both basic research and the development of new therapeutic agents.

References

A Technical Guide to the Opioid Receptor Binding Affinity of Cyprodime Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding characteristics of cyprodime (B53547) hydrochloride to the three main opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). Cyprodime, a derivative of the morphinan (B1239233) class of compounds, is recognized for its high selectivity as an antagonist for the μ-opioid receptor. This document collates quantitative binding data, details common experimental protocols for affinity determination, and visualizes key experimental and signaling pathways.

Core Data Presentation: Binding Affinity of Cyprodime Hydrochloride

The binding affinity of this compound for opioid receptors is most commonly quantified by its inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity. The data presented below has been compiled from multiple studies utilizing brain membrane preparations from various species.

| Receptor Subtype | Ki (nM) | Biological Source | Reference |

| μ-Opioid | 5.4 | Not Specified | [1][2][3] |

| 8.1 | Rat Brain (Wistar) | [2] | |

| 10.6 | Not Specified | [4] | |

| 26.6 | Guinea Pig Brain | [2] | |

| δ-Opioid | 244.6 | Not Specified | [1][2][3] |

| 414 | Not Specified | [4] | |

| κ-Opioid | 109 | Not Specified | [4] |

| 2187 | Not Specified | [1][2][3] |

Additionally, the dissociation constant (Kd) for radiolabeled cyprodime ([³H]cyprodime) at the μ-opioid receptor has been determined to be 3.8 ± 0.18 nM in rat brain membranes, with a maximum binding capacity (Bmax) of 87.1 ± 4.83 fmol/mg of protein [5]. These values underscore the high affinity of cyprodime for the μ-opioid receptor. The selectivity of cyprodime for the μ-opioid receptor over the δ and κ subtypes is evident from the significantly higher Ki values for the latter two[1][2][3][4][5].

Experimental Protocols

The determination of this compound's binding affinity is primarily achieved through in vitro radioligand displacement assays and functional assays that measure the consequence of receptor binding, such as G-protein activation.

Radioligand Displacement Assays

This is the most common method to determine the Ki of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand that has a known high affinity and selectivity for a specific receptor subtype.

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled ligand to the μ, δ, or κ opioid receptors (IC50), from which the Ki is calculated.

General Methodology:

-

Membrane Preparation:

-

Brain tissue (e.g., from Wistar rats or guinea pigs) is homogenized in a cold buffer solution (e.g., Tris-HCl).

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes, which contain the opioid receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Competitive Binding Assay:

-

A fixed concentration of a selective radiolabeled opioid ligand is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.

-

The reaction is allowed to reach equilibrium.

-

Selective Radioligands Used:

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes bound with the radioligand.

-

The filters are washed with cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of this compound.

-

Non-linear regression analysis is used to determine the IC50 value.

-

The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow of a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the extent of G-protein activation following agonist binding to a G-protein coupled receptor (GPCR), such as the opioid receptors. As an antagonist, cyprodime is expected to inhibit agonist-induced G-protein activation.

Objective: To determine the functional antagonist activity of this compound by measuring its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding to G-proteins coupled to the μ-opioid receptor.

General Methodology:

-

Membrane and Reagent Preparation:

-

Cell membranes are prepared as described for the radioligand binding assay.

-

The assay buffer contains GDP (to ensure G-proteins are in their inactive state) and [³⁵S]GTPγS (a non-hydrolyzable GTP analog that binds to activated G-proteins).

-

-

Assay Procedure:

-

The prepared membranes are pre-incubated with a specific concentration of this compound.

-

A μ-opioid receptor agonist, such as morphine, is then added to stimulate the receptors[5].

-

The reaction is initiated by the addition of [³⁵S]GTPγS and allowed to proceed for a defined period.

-

-

Separation and Quantification:

-

The assay is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The results are expressed as the percentage of agonist-stimulated [³⁵S]GTPγS binding in the presence of the antagonist.

-

Studies have shown that cyprodime effectively inhibits morphine-stimulated [³⁵S]GTPγS binding. For instance, in the presence of 10 μM cyprodime, the EC50 value for morphine's stimulation of [³⁵S]GTPγS binding increased by approximately 500-fold, demonstrating potent functional antagonism[5].

-

Caption: Functional antagonism of cyprodime at the μ-opioid receptor.

Conclusion

This compound is a potent and highly selective antagonist of the μ-opioid receptor. Its high affinity for this receptor subtype, coupled with significantly lower affinity for the δ and κ receptors, makes it an invaluable tool in opioid research. The experimental protocols outlined, particularly radioligand displacement and [³⁵S]GTPγS binding assays, are fundamental in characterizing the binding and functional properties of such compounds. The data and methodologies presented in this guide provide a solid foundation for scientists and researchers working on the development of new therapeutics targeting the opioid system.

References

- 1. rndsystems.com [rndsystems.com]

- 2. This compound | Opioid Receptor | 2387505-50-0 | Invivochem [invivochem.com]

- 3. This compound | μ Opioid Receptors | Tocris Bioscience [tocris.com]

- 4. jneurosci.org [jneurosci.org]

- 5. Mu-opioid receptor specific antagonist cyprodime: characterization by in vitro radioligand and [35S]GTPgammaS binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity of Cyprodime Hydrochloride for Opioid Receptors

This technical guide provides a comprehensive overview of the binding characteristics of Cyprodime hydrochloride for the μ (mu), δ (delta), and κ (kappa) opioid receptors. It is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology. This document details the quantitative binding affinities (Ki values), the experimental protocols used to determine these values, and the associated cellular signaling pathways.

Binding Affinity of this compound

This compound is recognized as a selective μ-opioid receptor antagonist.[1] Its binding affinity for the three primary opioid receptors (μ, δ, and κ) has been quantified to determine its selectivity profile. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor; a lower Ki value signifies a higher binding affinity.

The reported Ki values for this compound demonstrate its strong preference for the μ-opioid receptor over the δ and κ subtypes.[1]

Table 1: Ki Values of this compound for Opioid Receptors

| Receptor Subtype | Ki Value (nM) |

| μ (mu) | 5.4[1] |

| δ (delta) | 244.6[1] |

| κ (kappa) | 2187[1] |

These values indicate that this compound is approximately 45 times more selective for the μ-receptor than the δ-receptor and over 400 times more selective for the μ-receptor than the κ-receptor.

Experimental Protocols: Radioligand Binding Assay

The determination of Ki values for opioid receptor ligands is typically performed using in vitro radioligand binding assays.[2] This competitive binding assay measures the ability of a test compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor of interest.

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radioligand (IC50), and from this, to calculate the inhibition constant (Ki).

Materials:

-

Tissue Preparation: Membranes from rat brain or from cell lines (e.g., HEK 293 or CHO cells) stably expressing recombinant human μ, δ, or κ opioid receptors.[2][3]

-

Radioligand: A tritiated ([³H]) or radioiodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor. For example, [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors, or [³H]U69,593 for κ-receptors.[2]

-

Test Compound: this compound, dissolved to various concentrations.[1]

-

Assay Buffer: Typically a Tris-HCl buffer at physiological pH.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand via rapid filtration over glass fiber filters.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Methodology:

-

Membrane Preparation: Homogenize the brain tissue or cultured cells in a cold buffer and centrifuge to pellet the membranes. The final membrane pellet is resuspended in the assay buffer.

-

Assay Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Determination of Non-Specific Binding: A parallel set of tubes is prepared containing a high concentration of a non-radiolabeled standard antagonist (e.g., naloxone) to saturate the receptors. The radioactivity measured in these tubes represents non-specific binding.[4]

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed quickly with cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding (binding in the absence of the competitor).

-

IC50 Determination: The concentration of this compound that displaces 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation:[5] Ki = IC50 / (1 + [L]/Kd) Where:

-

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of Opioid Receptors

Opioid receptors are a class of G protein-coupled receptors (GPCRs).[6] Upon binding of a ligand, they initiate a cascade of intracellular events. As an antagonist, this compound blocks these downstream effects at the μ-opioid receptor.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Mu-opioid receptor specific antagonist cyprodime: characterization by in vitro radioligand and [35S]GTPgammaS binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. zenodo.org [zenodo.org]

Pharmacological Profile of Cyprodime Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyprodime hydrochloride is a potent and selective non-peptide antagonist of the μ-opioid receptor (MOR). This technical guide provides a comprehensive overview of the pharmacological properties of Cyprodime, summarizing its receptor binding affinity, in vitro functional activity, and in vivo effects based on preclinical studies. The document includes detailed experimental methodologies for key assays, quantitative data presented in tabular format, and visualizations of its mechanism of action and experimental workflows to support further research and development. While extensive preclinical data exists, information regarding the pharmacokinetics and clinical evaluation of this compound is not publicly available at this time.

Introduction

Opioid receptors, particularly the μ-opioid receptor, are critical targets in pain management. However, the therapeutic use of MOR agonists is often limited by significant side effects, including respiratory depression, tolerance, and dependence. The development of selective MOR antagonists like this compound is crucial for dissecting the physiological and pathological roles of the μ-opioid system and for developing novel therapeutic strategies. Cyprodime, a morphinan (B1239233) derivative, has demonstrated high selectivity for the MOR, making it a valuable pharmacological tool for both in vitro and in vivo research. This guide aims to consolidate the available preclinical data on this compound to serve as a detailed resource for the scientific community.

Mechanism of Action

This compound acts as a competitive antagonist at the μ-opioid receptor. By binding to the MOR, it blocks the binding of endogenous and exogenous MOR agonists, thereby inhibiting the downstream signaling cascade typically initiated by agonist binding. The MOR is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Agonist activation of the MOR leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channel activity, ultimately resulting in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. As an antagonist, Cyprodime prevents these effects.

Signaling Pathway

The following diagram illustrates the canonical μ-opioid receptor signaling pathway and the point of intervention by Cyprodime.

Quantitative Pharmacological Data

The following tables summarize the receptor binding affinities and functional activities of this compound from various preclinical studies.

Table 1: Receptor Binding Affinity of Cyprodime

| Receptor | Ligand | Preparation | Ki (nM) | Reference(s) |

| μ-Opioid | [3H]DAMGO | Rat brain membranes | Low nanomolar range | [1] |

| δ-Opioid | [3H]DPDPE | Rat brain membranes | >1000 | [1] |

| κ-Opioid | [3H]U-69,593 | Rat brain membranes | >1000 | [1] |

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Functional Activity of Cyprodime

| Assay | Agonist | Preparation | Effect of Cyprodime | Measurement | Reference(s) |

| [35S]GTPγS Binding | Morphine | Rat brain membranes | Inhibition | 500-fold increase in Morphine EC50 with 10 µM Cyprodime | [1][2] |

EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of this compound to opioid receptors.

Methodology:

-

Membrane Preparation: Rat brains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard protein assay.

-

Incubation: The membrane preparation is incubated in a reaction mixture containing a specific radioligand for the receptor of interest (e.g., [3H]DAMGO for μ-opioid receptors) and a range of concentrations of the unlabeled test compound (this compound). Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation spectrometry.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the ability of a compound to modulate agonist-induced G-protein activation.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, rat brain membranes are prepared.

-

Incubation: Membranes are incubated in a buffer containing GDP (guanosine diphosphate), the non-hydrolyzable GTP analog [35S]GTPγS, an agonist (e.g., morphine), and varying concentrations of this compound. Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Filtration and Quantification: The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.

-

Data Analysis: The ability of Cyprodime to inhibit the agonist-stimulated increase in [35S]GTPγS binding is determined. This is often expressed as a rightward shift in the agonist's concentration-response curve, and the antagonist's potency can be calculated.

In Vivo Pharmacology

Levodopa-Induced Dyskinesia in a Primate Model of Parkinson's Disease

Studies have investigated the effect of μ-opioid receptor antagonists, including Cyprodime, on levodopa-induced dyskinesia in the MPTP-lesioned primate model of Parkinson's disease.[3]

Experimental Design Overview:

-

Animal Model: Primates (e.g., marmosets or macaques) are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce a parkinsonian state.

-

Dyskinesia Induction: Chronic treatment with levodopa (B1675098) is administered to the parkinsonian primates to induce stable and reproducible dyskinesias.

-

Drug Administration: this compound is co-administered with levodopa.

-

Behavioral Assessment: Dyskinesia is scored by trained observers using a validated rating scale. The anti-parkinsonian effects of levodopa are also assessed to ensure that the antagonist does not compromise the therapeutic benefit.

Key Findings: Co-administration of μ-opioid receptor antagonists with levodopa has been shown to significantly decrease dyskinesia without attenuating the anti-parkinsonian actions of levodopa.[3]

Electroshock Seizure Threshold in Mice

The effect of Cyprodime on seizure threshold has been evaluated in the maximal electroshock seizure (MES) model in mice.[4]

Experimental Design Overview:

-

Animals: Male mice are used for the study.

-

Drug Administration: this compound is administered intraperitoneally (IP) at various doses (e.g., 1, 3, 10, 30 mg/kg).

-

Seizure Induction: At a predetermined time after drug administration, an electrical stimulus is delivered via corneal or ear-clip electrodes to induce a seizure.

-

Endpoint: The endpoint is typically the presence or absence of a tonic hindlimb extension, and the seizure threshold is determined.

Key Findings: Cyprodime, at doses that block μ-receptors, has been shown to increase the electroshock seizure threshold in mice.[4]

Pharmacokinetics and Metabolism

Currently, there is a lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Further studies are required to characterize its pharmacokinetic profile.

Clinical Studies

To date, no clinical trials or human studies of this compound have been reported in the public domain. Its development status remains preclinical.

Conclusion

This compound is a highly selective and potent μ-opioid receptor antagonist that has been characterized in a range of in vitro and in vivo preclinical models. Its selectivity makes it an invaluable research tool for elucidating the complex roles of the μ-opioid system. The available data suggest its potential therapeutic utility in conditions where blockade of MORs is desirable, such as in mitigating the side effects of opioid agonists. However, the lack of pharmacokinetic and clinical data necessitates further investigation to translate these preclinical findings into potential clinical applications. This technical guide provides a solid foundation of the existing knowledge on this compound for researchers and drug development professionals.

References

- 1. The selective κ-opioid receptor agonist U50,488 reduces L-dopa-induced dyskinesias but worsens parkinsonism in MPTP-treated primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mu-opioid receptor specific antagonist cyprodime: characterization by in vitro radioligand and [35S]GTPgammaS binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Absorption, Distribution, Metabolism, and Elimination | Veterian Key [veteriankey.com]

- 4. Pharmacokinetics of cyproheptadine and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyprodime Hydrochloride: A Technical Guide for Studying Opioid Receptor Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyprodime (B53547) hydrochloride is a valuable pharmacological tool for researchers investigating the complex world of opioid signaling. As a selective antagonist for the μ-opioid receptor (MOR), it allows for the precise dissection of MOR-mediated effects from those of other opioid receptor subtypes. This in-depth technical guide provides a comprehensive overview of cyprodime hydrochloride, including its mechanism of action, key experimental protocols for its use, and a summary of its binding characteristics. The information presented here is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to effectively utilize this compound in their studies of opioid receptor function.

Mechanism of Action

Cyprodime is a potent and selective competitive antagonist of the μ-opioid receptor.[1] It belongs to the morphinan (B1239233) class of drugs and exerts its effect by binding to the MOR with high affinity, thereby preventing the binding and subsequent activation by endogenous or exogenous opioids.[2] This selective blockade of the MOR allows researchers to isolate and study the physiological and cellular functions of the δ-opioid (DOR) and κ-opioid (KOR) receptors without the confounding influence of MOR activation.[2]

Upon agonist binding, the μ-opioid receptor, a G-protein coupled receptor (GPCR), typically activates inhibitory G-proteins (Gαi/o). This activation leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channels.[3][4] Cyprodime, by blocking agonist binding, prevents this signaling cascade from occurring, making it an invaluable tool for studying the consequences of MOR inactivation.

Quantitative Data Summary

The selectivity of this compound is demonstrated by its differential binding affinities (Ki) for the three main opioid receptor subtypes. The following table summarizes the quantitative data from in vitro binding assays.

| Receptor Subtype | Binding Affinity (Ki) in nM |

| μ-opioid receptor (MOR) | 5.4[1] |

| δ-opioid receptor (DOR) | 244.6[1] |

| κ-opioid receptor (KOR) | 2187[1] |

Table 1: Binding affinities of this compound for human opioid receptors.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been created using the Graphviz DOT language.

References

Investigating the Role of μ-Opioid Receptors with Cyprodime: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The μ-opioid receptor (MOR) is a G protein-coupled receptor that plays a critical role in mediating the effects of opioids, including analgesia, euphoria, and respiratory depression.[1] Understanding the precise mechanisms of MOR function is paramount for the development of safer and more effective analgesics and for devising strategies to combat opioid use disorder. Cyprodime (B53547), a derivative of morphinan, is a potent and highly selective competitive antagonist of the μ-opioid receptor.[2][3][4] Its selectivity makes it an invaluable tool for isolating and studying the specific functions of the MOR without the confounding effects on delta (δ) and kappa (κ) opioid receptors.[2][3] This technical guide provides a comprehensive overview of the use of cyprodime in investigating MOR function, complete with detailed experimental protocols, quantitative data, and visualizations of relevant pathways and workflows.

Quantitative Data on Cyprodime

The selectivity and potency of cyprodime as a μ-opioid receptor antagonist have been quantified in numerous studies. The following tables summarize key binding affinity and functional antagonism data.

Table 1: Binding Affinity of Cyprodime for Opioid Receptors

| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |

| μ (mu) | [³H]DAMGO | Rat brain membranes | Low nanomolar range | [2] |

| δ (delta) | [³H]DPDPE | Rat brain membranes | Several orders of magnitude higher than for μ | [2] |

| κ (kappa) | [³H]U69,593 | Rat brain membranes | Several orders of magnitude higher than for μ | [2] |

Table 2: In Vitro Functional Antagonism of Cyprodime

| Assay | Agonist | Preparation | Cyprodime Concentration | Effect | Reference |

| [³⁵S]GTPγS Binding | Morphine | Rat brain membranes | 10 µM | ~500-fold increase in Morphine EC₅₀ | [2] |

Table 3: In Vivo Activity of Cyprodime

| Animal Model | Test | Doses (mg/kg, IP) | Effect | Reference |

| Mouse | Electroshock Seizure Threshold | 1, 3, 10, 30 | Increased seizure threshold | [5] |

| Mouse | Sensation-Seeking Behavior | ≥ 0.5 | Reduced instrumental responses by ~50% | [6] |

| Mouse | Conditioned Place Preference | Not specified | No aversive effect observed | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are detailed protocols for key experiments utilizing cyprodime to investigate μ-opioid receptor function.

Radioligand Binding Assay

This assay is used to determine the binding affinity of cyprodime for the μ-opioid receptor.

1. Materials:

-

Membrane Preparation: Rat brain tissue or cells expressing the μ-opioid receptor.

-

Radioligand: [³H]DAMGO (a selective μ-opioid agonist).

-

Cyprodime: A range of concentrations.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Cocktail and Counter.

2. Procedure:

-

Prepare rat brain membranes by homogenization in ice-cold buffer followed by centrifugation to isolate the membrane fraction. Resuspend the pellet in fresh assay buffer.

-

In a 96-well plate, add the following in triplicate:

-

50 µL of membrane suspension.

-

50 µL of [³H]DAMGO at a concentration near its Kd.

-

50 µL of either assay buffer (for total binding), a saturating concentration of a non-radiolabeled opioid agonist like naloxone (B1662785) (for non-specific binding), or varying concentrations of cyprodime.

-

-

Incubate the plate at 25°C for 60 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the cyprodime concentration.

-

Determine the IC₅₀ value (the concentration of cyprodime that inhibits 50% of specific [³H]DAMGO binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the extent of G protein activation upon receptor stimulation and can be used to quantify the antagonistic effect of cyprodime.

1. Materials:

-

Membrane Preparation: As described for the radioligand binding assay.

-

[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

-

GDP: Guanosine diphosphate.

-

Agonist: Morphine or DAMGO.

-

Cyprodime: A range of concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Filtration Apparatus and Scintillation Counter.

2. Procedure:

-

Prepare membranes as previously described.

-

In a 96-well plate, add the following in triplicate:

-

50 µL of membrane suspension.

-

50 µL of assay buffer containing GDP (typically 10-30 µM).

-

50 µL of varying concentrations of the agonist (e.g., morphine). For antagonist studies, pre-incubate the membranes with varying concentrations of cyprodime before adding the agonist.

-

-

Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration as described above.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

3. Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration in the absence and presence of different concentrations of cyprodime.

-

Determine the EC₅₀ of the agonist in each condition.

-

Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist (cyprodime) concentration. The x-intercept provides the pA₂ value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

In Vivo: Tail-Flick Test

This test assesses the analgesic properties of opioids and the antagonistic effects of compounds like cyprodime.

1. Animals:

-

Male mice or rats.

2. Apparatus:

-

Tail-flick analgesia meter with a radiant heat source.

3. Procedure:

-

Habituate the animals to the testing apparatus.

-

Determine the baseline tail-flick latency by focusing the radiant heat source on the ventral surface of the tail and recording the time it takes for the animal to flick its tail. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

-

Administer the μ-opioid agonist (e.g., morphine) via an appropriate route (e.g., intraperitoneal injection).

-

To test the antagonist effect of cyprodime, administer it prior to the agonist at varying time points and doses.

-

Measure the tail-flick latency at several time points after drug administration (e.g., 15, 30, 60, and 90 minutes).

4. Data Analysis:

-

Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

Compare the %MPE between the agonist-only group and the groups receiving both the agonist and cyprodime to determine the antagonistic effect.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mu-opioid receptor specific antagonist cyprodime: characterization by in vitro radioligand and [35S]GTPgammaS binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyprodime [medbox.iiab.me]

- 5. Differential effects of selective mu-, kappa- and delta-opioid antagonists on electroshock seizure threshold in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antagonism of μ-opioid receptors reduces sensation seeking-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyprodime Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyprodime (B53547) hydrochloride is a selective μ-opioid receptor antagonist crucial for research into opioid system mechanisms and the development of novel therapeutics. This document provides a comprehensive overview of the available technical data on the solubility and stability of cyprodime hydrochloride. While specific quantitative data regarding aqueous solubility and degradation kinetics remain limited in publicly accessible literature, this guide consolidates known solubility in organic solvents, recommended storage conditions, and general methodologies for assessing the physicochemical properties of pharmaceutical compounds. Furthermore, it outlines the μ-opioid receptor signaling pathway, providing context for its mechanism of action.

Introduction

This compound is a potent and selective antagonist of the μ-opioid receptor, with Ki values of 5.4 nM, 244.6 nM, and 2187 nM for the μ, δ, and κ opioid receptors, respectively. Its selectivity makes it an invaluable tool in pharmacological studies to investigate the physiological and pathological roles of the μ-opioid system. Understanding its solubility and stability is paramount for its effective use in in vitro and in vivo experimental settings, as well as for the development of potential therapeutic formulations. This guide aims to provide a detailed summary of the current knowledge on these critical parameters.

Solubility Profile

Table 1: Solubility of this compound in Organic Solvents

| Solvent | Concentration | Molar Equivalent | Reference |

| DMSO | Up to 100 mM | 39.19 mg/mL | |

| Ethanol (B145695) | Up to 100 mM | 39.19 mg/mL |

For in vivo applications, where aqueous-based formulations are often necessary, several approaches have been suggested, although specific solubility limits are not provided. These include:

-

Dissolving in polyethylene (B3416737) glycol 400 (PEG400).

-

Suspending in 0.2% carboxymethyl cellulose.

-

Dissolving in a solution of 0.25% Tween 80 and 0.5% carboxymethyl cellulose.

It is important to note that for aqueous buffers, a common strategy for sparingly soluble compounds is to first dissolve them in an organic solvent like ethanol and then dilute with the aqueous buffer of choice.

Stability Profile

Detailed experimental studies on the thermal, photo- and pH-dependent stability of this compound, including its degradation pathways and kinetics, are not extensively documented in the public domain. However, general recommendations for storage and handling provide some insight into its stability.

Table 2: Recommended Storage and Stability Information for this compound

| Condition | Recommendation | Reference |

| Storage Temperature | Desiccate at +4°C. Stock solutions can be stored at -20°C or -80°C. | |

| Shipping | Stable at ambient temperature for a few days during ordinary shipping. | |

| In Solution | Avoid repeated freeze-thaw cycles of stock solutions. |

The lack of specific stability data underscores the need for researchers to conduct their own stability-indicating studies for their specific formulations and experimental conditions.

Experimental Protocols: General Methodologies

While specific protocols for this compound are not available, the following section outlines standard methodologies for determining solubility and stability, which can be adapted by researchers.

Solubility Determination

A common method for determining the equilibrium solubility of a compound is the shake-flask method.

Experimental Workflow: Shake-Flask Solubility Assay

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the stability of a drug substance. The principle is to develop a method that can separate the intact drug from its potential degradation products.

Experimental Workflow: Development of a Stability-Indicating HPLC Method

A Technical Guide to the Basic Research Applications of Cyprodime Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyprodime hydrochloride is a potent and selective non-peptide antagonist of the μ-opioid receptor (MOR)[1][2][3]. Its high affinity for the MOR, coupled with significantly lower affinity for δ-opioid (DOR) and κ-opioid (KOR) receptors, makes it an invaluable tool in opioid research[1][2]. This selectivity allows for the specific investigation of MOR-mediated physiological and pathological processes, distinguishing them from those modulated by DOR and KOR[2][3]. This guide provides an in-depth overview of the fundamental research applications of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visual representations of its role in cellular signaling.

Mechanism of Action

This compound exerts its effects by competitively binding to the μ-opioid receptor, thereby blocking the binding of endogenous and exogenous opioid agonists[1][2][3]. As a G-protein coupled receptor (GPCR) antagonist, Cyprodime prevents the conformational changes in the receptor that are necessary for signal transduction. Consequently, it inhibits the downstream signaling cascade typically initiated by MOR activation, which includes the inhibition of adenylyl cyclase, modulation of calcium and potassium ion channels, and subsequent effects on neurotransmitter release[4][5].

Quantitative Pharmacological Data

The selectivity of this compound is quantitatively demonstrated by its binding affinities (Ki) for the different opioid receptor subtypes. The lower the Ki value, the higher the binding affinity.

| Parameter | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference |

| Binding Affinity (Ki) | 5.4 nM | 244.6 nM | 2187 nM | |

| Binding Affinity (Kd) of [3H]Cyprodime | 3.8 ± 0.18 nM | - | - | [1] |

| Maximum Binding Capacity (Bmax) of [3H]Cyprodime | 87.1 ± 4.83 fmol/mg protein | - | - | [1] |

Key Experimental Protocols

This compound is utilized in a variety of in vitro and in vivo experimental paradigms to elucidate the role of the μ-opioid receptor.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity and selectivity of compounds for specific receptors.

Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., from rats) is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes containing the opioid receptors. The pellet is washed and resuspended in the assay buffer.

-

Competitive Binding: A constant concentration of a radiolabeled ligand that binds to the target receptor (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, [3H]U69,593 for KOR) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/C). The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism and is used to characterize the antagonistic properties of compounds like Cyprodime.

Objective: To assess the ability of this compound to inhibit agonist-stimulated G-protein activation.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the μ-opioid receptor are prepared.

-

Assay Components: The membranes are incubated with a MOR agonist (e.g., morphine or DAMGO), [35S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of this compound. GDP is also included in the assay buffer.

-

Incubation: The reaction is carried out at 30°C for a defined period (e.g., 60 minutes).

-

Separation and Quantification: The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

-

Data Analysis: The ability of Cyprodime to shift the concentration-response curve of the agonist is determined. For instance, in the presence of 10 µM Cyprodime, the EC50 value of morphine for stimulating [35S]GTPγS binding was found to increase approximately 500-fold[1].

In Vivo Studies

Cyprodime is used in animal models to investigate the behavioral and physiological effects of blocking μ-opioid receptors.

Objective: To study the role of MOR in phenomena such as analgesia, reward, and physical dependence.

Methodology: